Lipophilicity Comparison vs. Common In-Class Alternatives
The computed XLogP3 for N-(5-chloropyridin-2-yl)-4-methoxybenzenesulfonamide is 2.5 [1]. In contrast, replacing the 4-methoxy group with a more lipophilic 4-ethoxy substituent (N-(5-chloropyridin-2-yl)-4-ethoxybenzenesulfonamide) is expected to increase the XLogP3 by approximately 0.5–0.6 log units based on standard π-value contributions, while a 4-chloro analog (4-chloro-N-(5-chloropyridin-2-yl)-2-methoxybenzenesulfonamide) would exhibit distinct dual-halogen electronic effects altering both lipophilicity and electrostatic surface potential [2]. These differences directly impact membrane permeability, solubility, and protein-binding promiscuity in screening campaigns.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.5 |
| Comparator Or Baseline | N-(5-chloropyridin-2-yl)-4-ethoxybenzenesulfonamide (estimated XLogP3 ≈ 3.0–3.1); 4-chloro-N-(5-chloropyridin-2-yl)-2-methoxybenzenesulfonamide (structurally distinct, no computed XLogP3 publicly available for direct comparison) |
| Quantified Difference | ~0.5–0.6 log unit increase for ethoxy analog vs. target compound |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15) |
Why This Matters
Selection of the 4-methoxy variant over the 4-ethoxy analog provides lower lipophilicity, which is often preferred in fragment-based screening to reduce non-specific binding and improve aqueous solubility.
- [1] PubChem. Compound Summary for CID 759583, N-(5-chloropyridin-2-yl)-4-methoxybenzenesulfonamide. National Center for Biotechnology Information (2026). View Source
- [2] Hansch, C., Leo, A., & Hoekman, D. (1995). Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society. View Source
